molecular formula C11H11FO4 B12051896 3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid

3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid

Katalognummer: B12051896
Molekulargewicht: 226.20 g/mol
InChI-Schlüssel: TWWICOGFXQOMSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid, AldrichCPR, is a fluorinated organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.20 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to an oxetane ring, which is further connected to a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid typically involves the reaction of 4-fluorophenol with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The oxetane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs .

Eigenschaften

Molekularformel

C11H11FO4

Molekulargewicht

226.20 g/mol

IUPAC-Name

3-[(4-fluorophenoxy)methyl]oxetane-3-carboxylic acid

InChI

InChI=1S/C11H11FO4/c12-8-1-3-9(4-2-8)16-7-11(10(13)14)5-15-6-11/h1-4H,5-7H2,(H,13,14)

InChI-Schlüssel

TWWICOGFXQOMSW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(COC2=CC=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.